molecular formula C27H30N4O2S B2825859 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea CAS No. 850934-40-6

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea

Cat. No.: B2825859
CAS No.: 850934-40-6
M. Wt: 474.62
InChI Key: YBUVIKCWJDZRMK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea is a thiourea derivative characterized by three distinct substituents:

  • 5-Methoxy-2-methylindole moiety: The indole core features a methoxy (–OCH₃) group at position 5 and a methyl (–CH₃) group at position 2, which may influence steric and electronic properties.
  • Pyridin-3-ylmethyl group: A pyridine ring attached via a methylene (–CH₂–) linker at the nitrogen atom, with the nitrogen at position 3, enabling hydrogen bonding or coordination chemistry.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-4-33-22-9-7-21(8-10-22)30-27(34)31(18-20-6-5-14-28-17-20)15-13-24-19(2)29-26-12-11-23(32-3)16-25(24)26/h5-12,14,16-17,29H,4,13,15,18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVIKCWJDZRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea is a complex thiourea derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O3C_{20}H_{21}N_{3}O_{3}, with a molecular weight of approximately 323.39 g/mol. Its structure includes a thiourea functional group, which is known for its diverse biological activities. The presence of various substituents, such as the ethoxyphenyl and pyridinyl groups, contributes to its pharmacological profile.

Structural Formula

1 4 ethoxyphenyl 3 2 5 methoxy 2 methyl 1H indol 3 yl ethyl 3 pyridin 3 yl methyl thiourea\text{1 4 ethoxyphenyl 3 2 5 methoxy 2 methyl 1H indol 3 yl ethyl 3 pyridin 3 yl methyl thiourea}

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that thiourea derivatives exhibited IC50 values ranging from 1.50 µM to 20 µM against human leukemia and solid tumor cell lines, suggesting significant anticancer potential .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)
Compound ALeukemia1.50
Compound BProstate7
Compound CBreast14

Antimicrobial Activity

The compound has shown promising antimicrobial properties as well. Thiourea derivatives are known to exhibit antibacterial and antifungal activities against a range of pathogens. A recent study highlighted that certain thiourea compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Table 2: Antimicrobial Activity of Thiourea Derivatives

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliBacterial25 µg/mL
S. aureusBacterial15 µg/mL
C. albicansFungal30 µg/mL

The biological activity of thiourea derivatives is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thioureas inhibit specific enzymes related to cancer cell proliferation and microbial metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies have shown that thiourea derivatives possess antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by Sumaira et al. synthesized several thiourea derivatives and evaluated their effects on human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also reversed drug resistance in resistant cancer cell lines .
  • Antimicrobial Study : Another research project focused on the antimicrobial effects of thioureas against multidrug-resistant bacterial strains. The findings revealed that some derivatives showed significant antibacterial activity, suggesting their potential use as alternative therapeutic agents in combating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiourea derivatives, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Molecular Weight (g/mol) Notes
Target Compound 4-Ethoxyphenyl, 5-methoxy-2-methylindole, pyridin-3-ylmethyl High lipophilicity due to ethoxy and methyl groups; pyridine nitrogen at position 3 may favor specific binding interactions. ~497.6 (estimated) No direct activity data; structural analogs suggest kinase or receptor targeting .
3-(4-Fluorophenyl)-1-(2-furylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl, furan-2-ylmethyl Fluorine atom enhances electronegativity; furan introduces planar heterocyclic geometry. ~495.5 (estimated) Similar indole substitution but lacks pyridine; potential solubility differences due to furan vs. pyridine.
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea 2-Methoxyphenyl, pyridin-4-ylmethyl, 5-fluoro-2-methylindole Pyridine nitrogen at position 4 alters electronic distribution; fluorine increases polarity. ~505.6 (estimated) Fluoro substituent may enhance metabolic stability compared to methoxy groups.
1-[2-(1H-Indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea 4-Methylphenyl, unmodified indole Simpler structure with no heterocyclic substituents; lower molecular weight. ~337.4 (estimated) Baseline for comparison; highlights the role of complex substituents in the target compound.

Key Observations:

Substituent Effects: Ethoxy vs. Pyridine Position: Pyridin-3-ylmethyl (target) vs. pyridin-4-ylmethyl alters nitrogen orientation, affecting hydrogen-bonding capacity or metal coordination. Indole Modifications: The 5-methoxy-2-methylindole in the target compound may offer steric hindrance compared to 5-fluoro-2-methylindole derivatives, influencing receptor binding .

Synthetic Trends: Similar compounds (e.g., ) are synthesized via cross-coupling or nucleophilic substitution, suggesting feasible routes for the target compound.

Biological Implications :

  • Pyridine-containing thioureas (e.g., ) are often studied as kinase inhibitors, while fluorophenyl derivatives (e.g., ) may target G-protein-coupled receptors.
  • The absence of direct activity data for the target compound underscores the need for empirical studies.

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